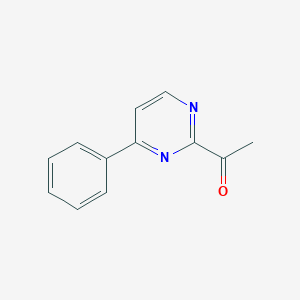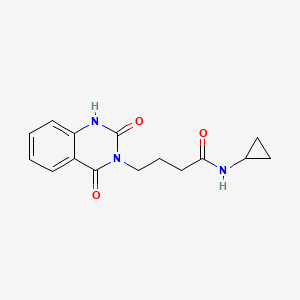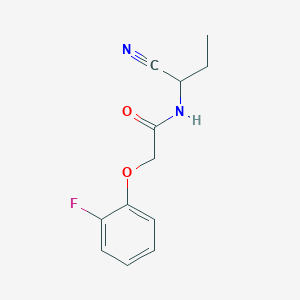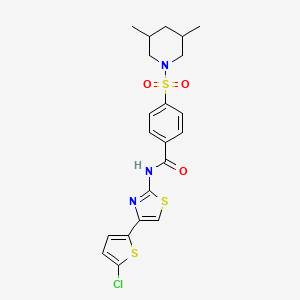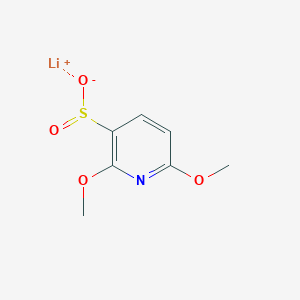
lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate is a chemical compound with the molecular formula C7H8LiNO4S. It is known for its unique structure, which includes a lithium ion coordinated to a 2,6-dimethoxypyridine-3-sulfinate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate typically involves the reaction of 2,6-dimethoxypyridine-3-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates or sulfones.
Reduction: Reduction reactions can convert the sulfinic acid group to a thiol or sulfide.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonates, sulfones, thiols, and substituted pyridine derivatives. These products can have diverse applications in organic synthesis and material science .
科学研究应用
Lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate has several scientific research applications:
Catalysis: It can act as a catalyst or catalyst precursor in various organic reactions, including cross-coupling and polymerization reactions.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, while the 2,6-dimethoxypyridine-3-sulfinate moiety can participate in various chemical reactions. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
相似化合物的比较
Similar Compounds
- Lithium 2,6-dimethoxypyridine-3-sulfonate
- Lithium 2,6-dimethoxypyridine-3-thiolate
- Lithium 2,6-dimethoxypyridine-3-carboxylate
Uniqueness
Lithium(1+)ion2,6-dimethoxypyridine-3-sulfinate is unique due to its specific combination of a lithium ion with a 2,6-dimethoxypyridine-3-sulfinate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, organic synthesis, and material science .
属性
IUPAC Name |
lithium;2,6-dimethoxypyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S.Li/c1-11-6-4-3-5(13(9)10)7(8-6)12-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJSVTYUIUXYBN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC(=C(C=C1)S(=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
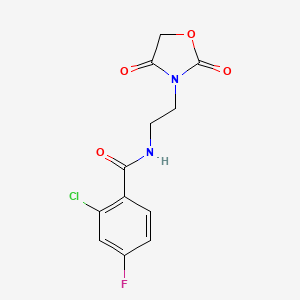
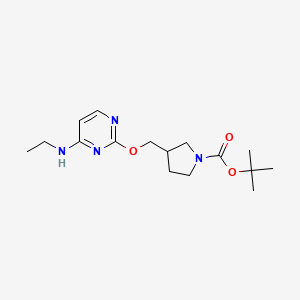
![1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2621202.png)
![2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide](/img/structure/B2621203.png)
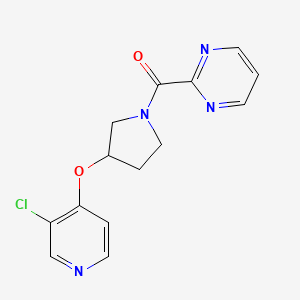
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2621206.png)
![2-[[2-[2-(5-Methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2621207.png)

![2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenoxy}acetohydrazide](/img/structure/B2621209.png)
![8-(benzenesulfonyl)-3-(4-bromophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2621210.png)
